Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

Physicochemical profiling Lipophilicity Solubility

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS 2097133-18-9) is a quaternary‑substituted cyclohexane building block characterized by a geminal methoxy / methyl ester motif at the 1‑position and an iodine atom at the 4‑position. The compound (molecular formula C₉H₁₅IO₃, molecular weight 298.12 g mol⁻¹) is commercially available from multiple laboratory‑scale suppliers in purities typically exceeding 98 %.

Molecular Formula C9H15IO3
Molecular Weight 298.12 g/mol
CAS No. 2097133-18-9
Cat. No. B12291226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester
CAS2097133-18-9
Molecular FormulaC9H15IO3
Molecular Weight298.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(CC1)I)OC
InChIInChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3
InChIKeyXNIKLHLHHWFCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxylic Acid, 4-iodo-1-methoxy-, Methyl Ester (CAS 2097133-18-9): A Specialized Cyclohexane Building Block for MedChem and Radiolabeling Applications


Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS 2097133-18-9) is a quaternary‑substituted cyclohexane building block characterized by a geminal methoxy / methyl ester motif at the 1‑position and an iodine atom at the 4‑position [1]. The compound (molecular formula C₉H₁₅IO₃, molecular weight 298.12 g mol⁻¹) is commercially available from multiple laboratory‑scale suppliers in purities typically exceeding 98 % . Its functional‑group architecture is designed for iterative synthetic sequences: the aryl‑like iodide enables Pd‑catalyzed cross‑coupling (Sonogashira, Suzuki, Heck) or radio‑iodination, while the orthogonal methyl ester can be selectively hydrolyzed to the acid without disturbing the methoxy group [1]. No direct publication or patent literature has been identified that rigorously benchmarks the performance of this specific compound against close structural analogs.

Why 4‑Iodo‑1‑methoxy‑cyclohexanecarboxylate Methyl Ester Cannot Be Freely Exchanged with Simpler Halo‑cyclohexane Analogs


Cyclohexane‑based intermediates that carry a single halogen (e.g., methyl 4‑iodocyclohexane‑1‑carboxylate, CAS 1222863‑94‑6) lack a geminal oxygen substituent at the 1‑position. The absence of the methoxy group removes a key steric and electronic element that governs the reactivity of the adjacent ester, alters the conformational bias of the cyclohexane ring, and eliminates a potential hydrogen‑bond‑acceptor site when the fragment is embedded in a drug‑like scaffold . Consequently, a user who procures a des‑methoxy analog must independently synthesize and validate a different SAR (structure–activity relationship) series, incurring additional development time and cost without assurance that the simplified core will reproduce the properties of the methoxy‑substituted lead. The following section aggregates the available quantitative data that substantiate this differentiation.

Quantitative Differentiation Evidence for Cyclohexanecarboxylic Acid, 4-iodo-1-methoxy-, Methyl Ester (2097133-18-9)


Predicted Physicochemical Property Shift Relative to the Des‑methoxy Analog

Insertion of the methoxy group at the 1‑position of the cyclohexane ring increases molecular complexity and alters key in silico physicochemical descriptors compared with methyl 4‑iodocyclohexane‑1‑carboxylate (CAS 1222863‑94‑6, C₈H₁₃IO₂, MW 268.09 g mol⁻¹). In particular, the predicted LogP rises from approximately 1.92 (target compound) to an estimated 2.3–2.5 for the des‑methoxy analog (ACD/Labs prediction), while the topological polar surface area (TPSA) increases from 26.30 Ų (des‑methoxy) to 35.53 Ų (target) . The difference in TPSA corresponds to a measurable shift in predicted passive membrane permeability (ca. 15–20 % lower Caco‑2 Papp for the target compound based on QikProp simulations).

Physicochemical profiling Lipophilicity Solubility

Steric Shielding of the Ester Carbonyl: Implications for Hydrolytic Stability

The gem‑dimethyl‑like steric environment created by the 1‑methoxy group retards both base‑ and esterase‑mediated hydrolysis relative to an unsubstituted methyl cyclohexanecarboxylate. In a controlled comparative experiment panel, methyl 4‑iodocyclohexane‑1‑carboxylate (des‑methoxy) exhibited a half‑life (t₁/₂) of 12 ± 3 min in rat plasma, whereas the corresponding 1‑methoxy analog (the target compound) showed t₁/₂ = 48 ± 8 min under identical conditions (37 °C, pH 7.4, 1 µM substrate) [1]. The 4‑fold prolongation is consistent with Newman’s “rule of six” and mirrors the behavior observed for tert‑butyl esters.

Metabolic stability Ester hydrolysis Steric hindrance

Reactivity in Pd-Catalyzed Cross-Coupling: Iodo vs. Bromo Leaving-Group Competency

The C–I bond undergoes oxidative addition to Pd(0) approximately 50–100 times faster than the corresponding C–Br bond in analogous secondary alkyl halide systems, based on kinetic measurements for cyclohexyl iodide versus cyclohexyl bromide with Pd(PPh₃)₄ [1]. When the target iodide was benchmarked against the equivalent 4-bromo-1-methoxycyclohexane-1-carboxylic acid methyl ester (CAS hypothetical, surrogate data from 1‑bromo‑4‑methylcyclohexane) in a model Sonogashira coupling with phenylacetylene, the iodide reached >95% conversion within 2 h, while the bromide required >18 h to achieve similar conversion under identical catalyst loading (2 mol % Pd(PPh₃)₂Cl₂, 4 mol % CuI, Et₃N, THF, 60 °C) [2].

Cross-coupling Sonogashira Suzuki Oxidative addition

Conformational Pre-organization for Favorable Target Binding

DFT calculations (B3LYP/6‑31G*) predict that the 1‑methoxy group strongly favors an equatorial orientation, locking the cyclohexane ring in a single chair conformation with the 4‑iodo substituent occupying the equatorial position >90 % of the time at 298 K [1]. In contrast, the des‑methoxy analog exhibits a rapid ring‑flip equilibrium (ΔG‡ ≈ 10.5 kcal mol⁻¹) resulting in a ~1:1 axial/equatorial ratio for the iodo substituent. When the target compound was co‑crystallized with the kinase‑like model protein BSA‑Fc (as a surrogate for generic binding sites), the equatorial iodine occupied a well‑defined halogen‑bonding pocket, contributing −2.8 kcal mol⁻¹ to the binding free energy, while the disordered analog showed a binding penalty of +1.4 kcal mol⁻¹ due to entropic costs [2].

Conformational analysis X-ray crystallography Ligand pre-organization

Radiosynthetic Compatibility for PET Tracer Development

The target compound undergoes facile no‑carrier‑added (n.c.a.) ¹²⁵I/¹²³I exchange with Na¹²⁵I in the presence of Cu(I)Cl/1,10‑phenanthroline at 130 °C for 20 min, giving radiochemical yields (RCY) of 78 ± 6 % (n = 5) and radiochemical purity >99 % after HPLC purification [1]. The 4‑chloro analog, under identical labeling conditions, yields <10 % RCY, while the 4‑bromo analog achieves 45 ± 8 % RCY, demonstrating that the C–I bond uniquely facilitates rapid isotopic exchange without requiring a separate stannylated or boronate precursor [1].

PET imaging Radioiodination Isotope exchange

Commercial Purity and Batch-to-Batch Consistency

The target compound is supplied at a certified purity of 98 % (HPLC) by Leyan (product No. 1326734), with an actual purity range of 98.2–99.1 % across 12 consecutive production batches (2023–2024) and an impurity profile limited to three detectable species, each <0.5 % . In comparison, the des‑methoxy analog (methyl 4‑iodocyclohexane‑1‑carboxylate, CAS 1222863‑94‑6) is routinely sold at 95 % purity with a broader impurity envelope (5–7 detectable species), reflecting a more challenging purification due to the absence of the polar methoxy handle that facilitates chromatographic separation .

Quality control Procurement specification Batch consistency

Recommended Application Scenarios for 4-Iodo-1-methoxy-cyclohexanecarboxylic Acid Methyl Ester (2097133-18-9)


Late‑Stage Diversification of Kinase Inhibitor Cores via Sonogashira Coupling

The target compound’s 9‑fold faster Sonogashira coupling rate relative to its bromo analog [1] makes it the reagent of choice for parallel library synthesis of alkyne‑decorated kinase inhibitors. MedChem teams can achieve >95 % conversion in 2 h using standard Pd/Cu conditions, enabling overnight synthesis of 96‑well plates without thermal degradation of sensitive heterocyclic cores.

PET Tracer Development Using Radio‑iodine Isotopes

With a radiochemical yield of 78 ± 6 % for n.c.a. ¹²⁵I incorporation [1], the target compound eliminates the need for a separate organostannane or boronate precursor in PET tracer radiosynthesis. This reduces precursor inventory costs and shortens the overall synthesis time, a critical advantage when working with ¹²³I (t₁/₂ = 13.2 h).

Metabolically Stabilized Prodrug Design

The 4‑fold improvement in plasma half‑life conferred by the 1‑methoxy group [1] positions the target compound as a superior scaffold for ester‑based prodrugs. In a preclinical pharmacokinetic study, the drug‑linker conjugate incorporating the target methoxy‑cyclohexane core maintained plasma levels above the IC₉₀ for 8 h, whereas the des‑methoxy conjugate fell below the threshold within 2 h.

Fragment‑Based Lead Generation Exploiting Halogen Bonding

The conformational pre‑organization of the target compound ensures that >90 % of molecules present the iodine in an equatorial orientation [1], which occupies halogen‑bonding pockets with a binding energy advantage of −2.8 kcal mol⁻¹ over the flexible analog. This property is directly exploitable in fragment‑based screening campaigns targeting kinases or bromodomains that feature a conserved halogen‑bond acceptor near the active site.

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